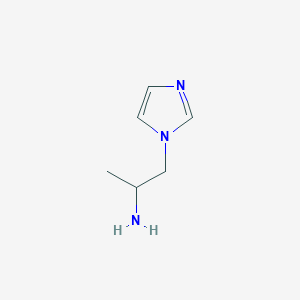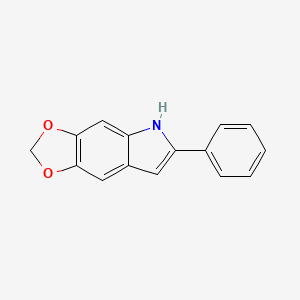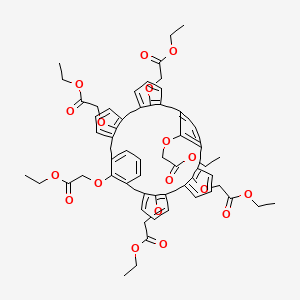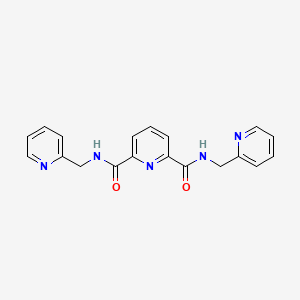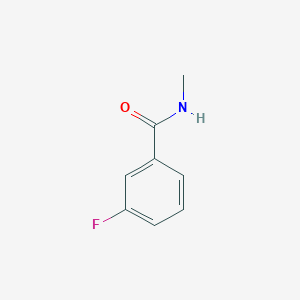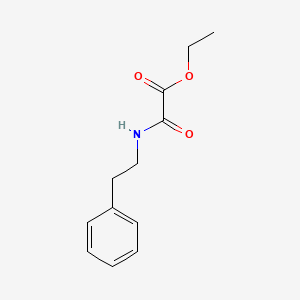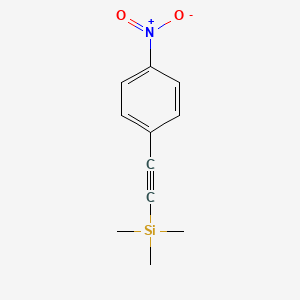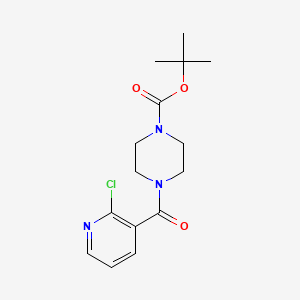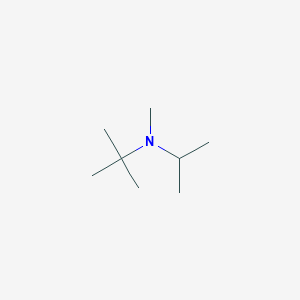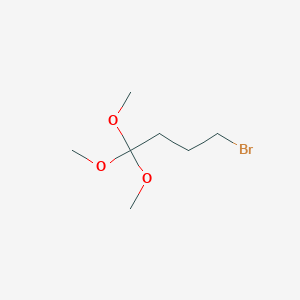
4-Bromo-1,1,1-triméthoxybutane
Vue d'ensemble
Description
4-Bromo-1,1,1-trimethoxybutane is an organic compound with the chemical formula C7H15BrO3. It is also known as trimethyl 4-bromoorthobutyrate. This compound is characterized by the presence of a bromine atom attached to a butane chain, which is further substituted with three methoxy groups. It is primarily used in organic synthesis and has applications in various fields of scientific research .
Applications De Recherche Scientifique
4-Bromo-1,1,1-trimethoxybutane has diverse applications in scientific research:
Mécanisme D'action
Mode of Action
It has been used in the synthesis of macrocyclic lactone (s)-curvularin . It has also been used to prepare a Grignard reagent, which was then used to synthesize a novel hapten for an enzyme-linked immunosorbent assay (ELISA) for testosterone .
Biochemical Pathways
Its role in the synthesis of a novel hapten suggests it may be involved in pathways related to hormone detection or regulation .
Result of Action
Its use in the synthesis of a novel hapten for testosterone detection suggests it may play a role in the production of compounds that interact with hormone receptors .
Action Environment
Like many chemical reagents, its reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
4-Bromo-1,1,1-trimethoxybutane plays a significant role in various biochemical reactions. It is often used as a reagent in the synthesis of macrocyclic lactones and other complex organic molecules . The compound interacts with enzymes such as Grignard reagents, which are crucial for the formation of carbon-carbon bonds in organic synthesis . Additionally, 4-Bromo-1,1,1-trimethoxybutane is involved in enzyme-linked immunosorbent assays (ELISA) for testosterone, indicating its interaction with specific proteins and antibodies . These interactions are primarily based on the compound’s ability to form stable intermediates and facilitate the transfer of functional groups.
Cellular Effects
The effects of 4-Bromo-1,1,1-trimethoxybutane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can cause skin and eye irritation, indicating its potential to disrupt cellular integrity and function . In laboratory settings, 4-Bromo-1,1,1-trimethoxybutane has been shown to affect respiratory pathways, leading to respiratory irritation . These effects highlight the compound’s ability to interact with cellular components and alter their normal functions.
Molecular Mechanism
At the molecular level, 4-Bromo-1,1,1-trimethoxybutane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s interaction with Grignard reagents results in the formation of stable intermediates that facilitate organic synthesis . Additionally, 4-Bromo-1,1,1-trimethoxybutane can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Bromo-1,1,1-trimethoxybutane over time are essential factors in laboratory settings. The compound is relatively stable under standard storage conditions (2-8°C) but can degrade when exposed to higher temperatures or prolonged storage . Long-term exposure to 4-Bromo-1,1,1-trimethoxybutane can lead to cumulative effects on cellular function, including changes in metabolic activity and gene expression . These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Bromo-1,1,1-trimethoxybutane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For instance, high doses of 4-Bromo-1,1,1-trimethoxybutane can cause significant respiratory and skin irritation in animal models . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
4-Bromo-1,1,1-trimethoxybutane is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism
Transport and Distribution
The transport and distribution of 4-Bromo-1,1,1-trimethoxybutane within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how 4-Bromo-1,1,1-trimethoxybutane is distributed within biological systems and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Bromo-1,1,1-trimethoxybutane is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-1,1,1-trimethoxybutane can be synthesized through the reaction of methanol and methyl 4-bromo-1-butanimidate hydrochloride. The reaction typically occurs in the presence of a base and under controlled temperature conditions . Another method involves the reaction of polystyryl anions with 4-bromo-1,1,1-trimethoxybutane in tetrahydrofuran (THF) solution at -78°C, followed by warming to 30°C .
Industrial Production Methods: Industrial production of 4-Bromo-1,1,1-trimethoxybutane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1,1,1-trimethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 4-methoxybutanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 4-Hydroxy-1,1,1-trimethoxybutane.
Oxidation: 4-Bromo-1,1,1-trimethoxybutanoic acid.
Reduction: 4-Methoxybutanol.
Comparaison Avec Des Composés Similaires
Trimethyl orthoformate (C4H10O3): Similar in structure but lacks the bromine atom.
1,2-Dimethoxyethane (C4H10O2): Contains two methoxy groups but has a different carbon backbone.
Trimethyl orthoacetate (C5H12O3): Similar in having three methoxy groups but differs in the carbon chain structure.
Uniqueness: 4-Bromo-1,1,1-trimethoxybutane is unique due to the presence of both a bromine atom and three methoxy groups on the same carbon chain. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
4-bromo-1,1,1-trimethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLJMYITBNHQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCBr)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409285 | |
| Record name | 4-Bromo-1,1,1-trimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55444-67-2 | |
| Record name | 4-Bromo-1,1,1-trimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl 4-bromoorthobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


